molecular formula C9H16O5 B6363337 [(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol CAS No. 58763-00-1

[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Cat. No. B6363337
CAS RN: 58763-00-1
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-XUTVFYLZSA-N
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Description

This compound is also known as Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside . It is obtained from D-ribose and is an intermediate for the synthesis of riboside-containing arsenic compounds .


Synthesis Analysis

The synthesis of this compound involves the use of D-ribose. The compound Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside, obtained from D-ribose, is an intermediate for the synthesis of riboside-containing arsenic compounds .


Molecular Structure Analysis

The molecular formula of this compound is C9H16O5 . The InChI code is 1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-2H3/t5-,6-,7-,8-/m1/s1 .


Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of riboside-containing arsenic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.220. It has a density of 1.2±0.1 g/cm3 and a boiling point of 287.3±40.0 °C at 760 mmHg . The flash point is 127.5±27.3 °C .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It is irritating to eyes, respiratory system, and skin. The safety phrases include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell) .

properties

IUPAC Name

[(3aR,4S,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-XUTVFYLZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@@H]([C@@H]2O1)OC)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aR,4S,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

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